molecular formula C10H15N3O2S B13137103 3-(1-Methylcyclopentyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 51235-22-4

3-(1-Methylcyclopentyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13137103
CAS No.: 51235-22-4
M. Wt: 241.31 g/mol
InChI Key: VBMKJCUQXLEORT-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopentyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is a triazine-dione derivative characterized by a 1,3,5-triazine core substituted at position 3 with a 1-methylcyclopentyl group and at position 6 with a methylsulfanyl (SCH3) moiety. The triazine-dione scaffold is known for its versatility, with substituents dictating physicochemical properties, metabolic stability, and biological activity .

Properties

CAS No.

51235-22-4

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

3-(1-methylcyclopentyl)-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C10H15N3O2S/c1-10(5-3-4-6-10)13-8(14)11-7(16-2)12-9(13)15/h3-6H2,1-2H3,(H,11,12,14,15)

InChI Key

VBMKJCUQXLEORT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)N2C(=O)NC(=NC2=O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopentylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then cyclized with cyanuric chloride to yield the desired triazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final cyclization. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Partially or fully reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s triazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylthio group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physicochemical and Spectral Data

Property 3-(1-Methylcyclopentyl)-6-(methylsulfanyl) (Hypothetical) 3-(tert-Butyl)-6-(ethylthio) 6-(Trifluoromethylpyridin-2-yl)
Molecular Weight ~243.3 g/mol 229.3 g/mol 258.1 g/mol
Solubility Low (predicted) Insoluble in water Soluble in DMSO
1H NMR (δ, ppm) Expected: 1.5–2.5 (cyclopentyl), 2.4 (SCH3) 1.36 (t, CH3), 3.14 (q, CH2) 7.93 (s, pyridinyl)
Stability Moderate (steric protection) High (tert-butyl) Sensitive to light

Biological Activity

3-(1-Methylcyclopentyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound contribute to its reactivity and interaction with biological systems.

  • CAS Number : 51235-22-4
  • Molecular Formula : C10H15N3O2S
  • Molecular Weight : 241.31 g/mol
  • IUPAC Name : 3-(1-methylcyclopentyl)-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione

Structural Features

The compound features a triazine ring substituted with a methylcyclopentyl group and a methylthio group. These substitutions are significant for its biological activity as they influence the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazine ring can modulate the activity of various biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : Its structural components allow it to bind effectively to specific receptors, potentially altering their activity.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi:

Microorganism Activity
Escherichia coli (G-)Moderate inhibition
Staphylococcus aureus (G+)Strong inhibition
Klebsiella pneumoniae (G-)Weak inhibition

The mechanism behind this activity often involves disruption of microbial cell walls or interference with metabolic processes.

Anticancer Activity

The anticancer potential of triazine derivatives has been explored in various studies. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.

A study highlighted that derivatives similar to this compound exhibited cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)10.5
A549 (lung cancer)12.0

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazine derivatives:

  • Antimicrobial Efficacy Study :
    A recent study evaluated the antibacterial properties of various triazine derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Proliferation Inhibition :
    Another study focused on the anticancer properties of substituted triazines. The results showed that certain derivatives could effectively inhibit the growth of breast and lung cancer cells by inducing apoptosis and disrupting cellular signaling pathways .

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